7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
Overview
Description
The compound “7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]” is a chemical compound with the molecular formula C13H16BrN . It has a molecular weight of 266.18 Da . This compound is typically stored in a dry environment at 2-8°C .
Physical and Chemical Properties Analysis
The compound “7’-bromo-2’,3’-dihydro-1’H-spiro[cyclopentane-1,4’-isoquinoline]” has a molecular weight of 266.18 Da and a monoisotopic mass of 265.046600 Da . It is typically stored in a dry environment at 2-8°C .
Scientific Research Applications
Synthesis and Pharmacological Applications
Hypotensive Properties : A study by Mathison et al. (1977) on the synthesis and hypotensive activity of some cyclopentano-1,2,3,4-tetrahydroisoquinolines revealed that bulky lipophilic substitutions on heteroatoms in similar compounds could yield moderate depressions in blood pressure over extended periods. This suggests potential applications in cardiovascular research and drug development (Mathison, Solomons, Wojciechowski, & Lawson, 1977).
5-HT3 Antagonists : Matsui et al. (1992) synthesized and evaluated a series of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists, indicating the relevance of such compounds in the development of treatments for conditions mediated by the 5-HT3 receptor, such as chemotherapy-induced nausea and vomiting (Matsui, Sugiura, Nakai, Iguchi, Shigeoka, Takada, Odagaki, Nagao, Ushio, & Ohmoto, 1992).
Opioid Activity : Cheng et al. (1994) synthesized and found potent PQW and anti-Straub tail activity in a compound similar in structure, indicating potential applications in pain management and opioid receptor research (Cheng, Hsin, Tsai, Schmidt, Smith, & Tam, 1994).
Anti-Coccidial Drug : Zhang, Yao, and Liu (2017) described a novel synthesis method for Halofuginone Hydrobromide, an effective drug against several species of Eimeria in poultry. This indicates potential veterinary applications and the importance of synthesis strategies in drug development (Zhang, Yao, & Liu, 2017).
Properties
IUPAC Name |
7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN/c14-11-3-4-12-10(7-11)8-15-9-13(12)5-1-2-6-13/h3-4,7,15H,1-2,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRYCUDBNMOKMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNCC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745164 | |
Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885269-43-2 | |
Record name | 7′-Bromo-2′,3′-dihydrospiro[cyclopentane-1,4′(1′H)-isoquinoline] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885269-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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